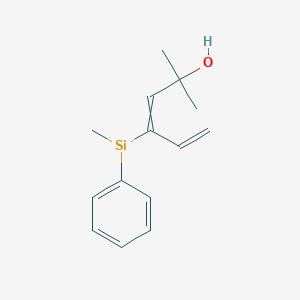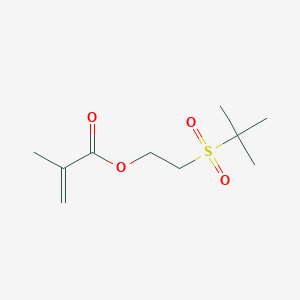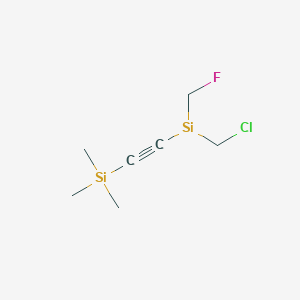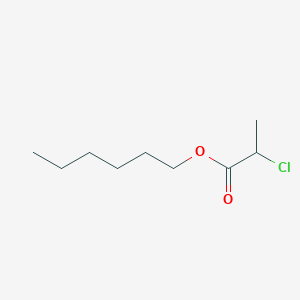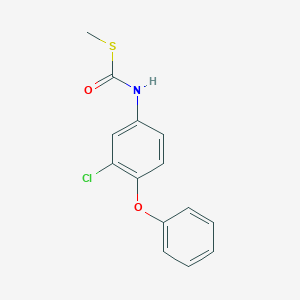
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate: is a synthetic pyrethroid insecticide. It is known for its effectiveness against a wide range of pests, including Coleoptera, Diptera, and Hemiptera . This compound is highly soluble in most organic solvents but not in water, and it is considered moderately persistent in soil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate typically involves the reaction of 3-chloro-4-phenoxyphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is used as a reagent in various organic synthesis reactions. It is also studied for its reactivity and stability under different conditions.
Biology: In biology, this compound is used to study the effects of pyrethroid insecticides on various organisms. It is also used in research on insecticide resistance and the development of new pest control methods.
Medicine: In medicine, the compound is studied for its potential use in developing new drugs and treatments. Its effects on various biological pathways are of particular interest.
Industry: In industry, this compound is used in the formulation of insecticides for agricultural and non-agricultural applications. It is also used in the development of new pest control products.
Mechanism of Action
The mechanism of action of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate involves the disruption of the nervous system of insects. It targets sodium channels in nerve cells, leading to paralysis and death of the insect . The compound binds to the sodium channels, preventing the normal flow of sodium ions and disrupting nerve impulses.
Comparison with Similar Compounds
Fenvalerate: Another synthetic pyrethroid insecticide with similar properties and uses.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its high potency and effectiveness.
Cypermethrin: A widely used pyrethroid insecticide with similar mechanisms of action.
Uniqueness: S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is unique in its specific chemical structure, which gives it distinct properties and reactivity. Its effectiveness against a broad range of pests and its moderate persistence in soil make it a valuable tool in pest control.
Properties
CAS No. |
80199-42-4 |
|---|---|
Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
S-methyl N-(3-chloro-4-phenoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNO2S/c1-19-14(17)16-10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
SXCKZPGLBLTXSD-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


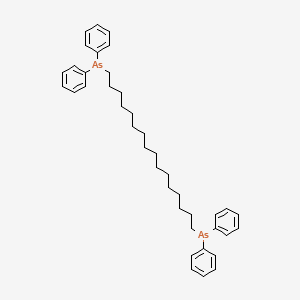

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
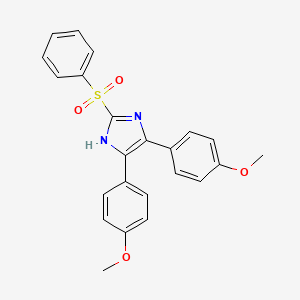
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
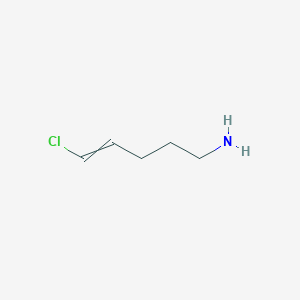
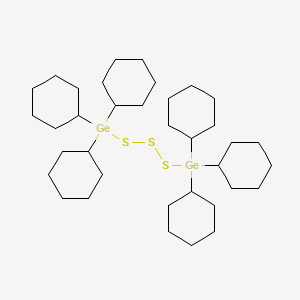
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
